molecular formula C8H8N2O B3176348 4-Cyano-2,6-dimethylpyridine 1-oxide CAS No. 99055-31-9

4-Cyano-2,6-dimethylpyridine 1-oxide

Cat. No.: B3176348
CAS No.: 99055-31-9
M. Wt: 148.16 g/mol
InChI Key: GYIPHUBTBCQVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves a sequence of condensation, alkylation, and halocyclization reactions . The reaction of acetylacetone with malononitrile in basic media leads to the formation of 3-cyano-4,6-dimethyl-2-pyridone . Allylation of 3-cyano-4,6-dimethyl-2-pyridone proceeds with the formation of regioisomeric 1-allyl-3-cyano-4,6-dimethyl-2-pyridone and 2-allyl-3-cyano-4,6-dimethyloxypyridine in a 3:1 ratio .

Scientific Research Applications

X-Ray, FTIR, and Ab Initio HF Studies

4-Cyano-2,6-dimethylpyridine 1-oxide has been studied using X-ray diffraction, FTIR spectroscopy, and ab initio HF calculations. Research by Dega-Szafran et al. (1999) focused on the hydrogen bond in complexes of this compound, highlighting its structural characteristics and providing insights into proton transfer mechanisms in O·H·O complexes (Dega-Szafran et al., 1999).

Dimeric Tetrahedral Complexes with Mercury(II)

Ahuja and Rastogi (1970) studied 1:1 complexes of this compound with mercury(II) chloride and bromide. Their research characterized these complexes through molecular conductance and infrared spectral measurements, suggesting dimeric tetrahedral structures (Ahuja & Rastogi, 1970).

Synthesis Process Improvement

Feng Xiao-liang (2006) conducted research on improving the synthesis process of a similar compound, 4-Chloro-2,3-dimethylpyridine-N-oxide. This study provides valuable insights into the synthesis techniques and efficiencies for compounds related to this compound (Feng Xiao-liang, 2006).

Steric Effect on Catalytic Performance

Wang and Ueda (2008) explored the impact of steric hindrance on the catalytic performance of certain oxidation processes. Their research involved substituted pyridines, including 2,6-dimethylpyridine, which is structurally related to this compound (Wang & Ueda, 2008).

Electrochemical Behavior in Protic Medium

David et al. (1995) investigated the electrochemical behavior of an unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridine, which includes a cyano group similar to that in this compound. Their research in a protic medium provides insights into the electrochemical properties of related compounds (David et al., 1995).

Synthesis and Characterization Techniques

Research on synthesis and characterization methods for compounds related to this compound is significant. For example, Liu Jun-teng (2011) explored methods to synthesize and characterize 2,6-dimethyl-4-aminopyridine, highlighting relevant techniques and processes (Liu Jun-teng, 2011).

Safety and Hazards

The safety data sheet for a similar compound, Pyridine, indicates that it is a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Properties

IUPAC Name

2,6-dimethyl-1-oxidopyridin-1-ium-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-3-8(5-9)4-7(2)10(6)11/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIPHUBTBCQVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=[N+]1[O-])C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyano-2,6-dimethylpyridine 1-oxide
Reactant of Route 2
4-Cyano-2,6-dimethylpyridine 1-oxide
Reactant of Route 3
Reactant of Route 3
4-Cyano-2,6-dimethylpyridine 1-oxide
Reactant of Route 4
Reactant of Route 4
4-Cyano-2,6-dimethylpyridine 1-oxide
Reactant of Route 5
Reactant of Route 5
4-Cyano-2,6-dimethylpyridine 1-oxide
Reactant of Route 6
Reactant of Route 6
4-Cyano-2,6-dimethylpyridine 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.